

Early Research on Alinidine (ST 567): A Technical Guide

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Compound of Interest

Compound Name: *Alinidine hydrobromide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research conducted on Alinidine (ST 567), a bradycardic agent investigated for its potential therapeutic effects in cardiovascular conditions. The document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the proposed mechanisms of action and experimental workflows.

Core Concepts: A Specific Bradycardic Agent

Alinidine, chemically known as 2-(N-allyl-N-(2,6-dichlorophenyl)amino)-2-imidazoline, is a derivative of clonidine. Early research quickly established that unlike its parent compound, alinidine's primary cardiovascular effect is a dose-dependent reduction in heart rate (a negative chronotropic effect) with minimal impact on blood pressure and myocardial contractility.^{[1][2]} This "specific bradycardic action" suggested a mechanism of action distinct from beta-blockers and calcium channel blockers, making it a novel therapeutic candidate for conditions such as angina pectoris where a reduction in myocardial oxygen demand is desirable.^[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical and clinical studies on Alinidine.

Table 1: Hemodynamic Effects of Alinidine in Anesthetized Dogs

Parameter	Dose of Alinidine (mg/kg, i.v.)	Mean Percentage Change from Control	Reference
Heart Rate	1.5	-38%	[1]
3.0	-50%	[1]	
Blood Pressure (Arterial)	1.5	No significant change	[1]
3.0	-13%	[1]	
Cardiac Output	1.5	-33%	[1]
3.0	-54%	[1]	
Total Peripheral Resistance	1.5	+48%	[1]
3.0	+101%	[1]	
Myocardial Contractility (dp/dtmax)	1.5	-27%	[1]
3.0	-46%	[1]	
Coronary Sinus Blood Flow	1.5	-22%	[1]
3.0	-48%	[1]	
Myocardial Oxygen Consumption	1.5	-14%	[1]
3.0	-44%	[1]	

Table 2: Electrophysiological Effects of Alinidine in Anesthetized Dogs

Parameter	Dose of Alinidine (mg/kg, i.v.)	Mean Percentage Change from Control	Reference
A-H Interval (spontaneous)	1.5	+65%	[1]
A-H Interval (atrial pacing at 120/min)	1.5	+64%	[1]
Maximal Ventricular Follow Frequency	1.5	-43%	[1]

Table 3: Pharmacokinetic Parameters of Alinidine in Healthy Human Subjects (40 mg single dose)

Parameter	Intravenous Administration (Mean ± SD)	Oral Administration (Mean ± SD)	Reference
Maximum Heart Rate Decrease	19.2 ± 7.7%	14.2 ± 8.1%	[4]
Systolic Blood Pressure Decrease	3-8%	3-8%	[4]
Distribution Half-life ($t_{1/2\alpha}$)	0.6 ± 0.15 h	-	[4]
Elimination Half-life ($t_{1/2\beta}$)	3.9 ± 0.28 h	-	[4]
Total Clearance	40.3 ± 8.9 L/h	-	[4]
Renal Clearance	33.6 ± 12.3 L/h	-	[4]
Oral Bioavailability	-	0.92 ± 0.06	[4]

Table 4: Electrophysiological Effects of Alinidine on Isolated Rabbit Sinoatrial Node

Parameter	Alinidine Concentration	Observation	Reference
Spontaneous Firing Frequency	0.3 - 100 µg/ml	Dose-dependent decrease	[5]
Rate of Diastolic Depolarization	0.7 - 14.3 µmol/L	Decreased	[6]
Action Potential Duration	0.7 - 14.3 µmol/L	Prolonged (terminal part)	[6]
Spontaneous Cycle Length	2.9 µM	Prolonged by 58 ± 28 ms ($13 \pm 7\%$)	[7]
Corrected Sinus Node Recovery Time	2.9 µM	Increased from 83 ± 47 ms to 126 ± 80 ms	[7]

Experimental Protocols

In-vivo Hemodynamic Studies in Anesthetized Dogs

- Animal Model: Mongrel dogs of both sexes.[1]
- Anesthesia: Anesthesia was induced with piritramide and maintained with nitrous oxide respiration. In some studies, pentobarbitone was used.[1]
- Surgical Preparation: For open-chest experiments, a thoracotomy was performed. Catheters were placed for drug administration (intravenous), blood pressure measurement, and blood sampling. An electromagnetic flowmeter was placed around the coronary sinus to measure blood flow. For His bundle recordings, an electrode catheter was inserted via a femoral vein. [1][2]
- Drug Administration: Alinidine was administered as an intravenous bolus injection. Doses typically ranged from 1.5 mg/kg to 3.0 mg/kg.[1] In some studies, direct injection into the sinus node artery was performed.[2]
- Hemodynamic Measurements:

- Heart Rate and ECG: Recorded continuously. His bundle electrograms were recorded to determine intracardiac conduction times (P-A, A-H, and H-V intervals).[1]
- Blood Pressure: Measured via an arterial catheter.[1]
- Cardiac Output: Determined by the thermodilution method.[1]
- Myocardial Contractility: Assessed by measuring the maximum rate of rise of left ventricular pressure (dp/dtmax).[1]
- Data Analysis: Changes in hemodynamic parameters were calculated as a percentage of the pre-drug control values.

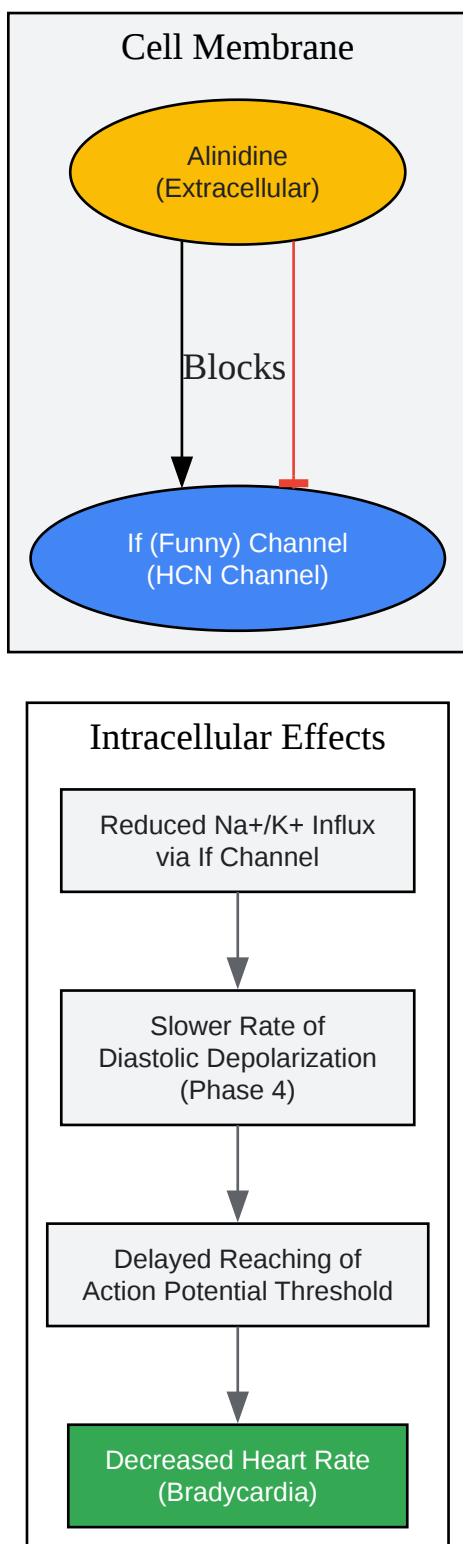
In-vitro Electrophysiological Studies on Isolated Sinoatrial Node

- Tissue Preparation: The right atrium, containing the sinoatrial (SA) node, was dissected from rabbit or guinea pig hearts. The preparation was then placed in an organ bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O₂ and 5% CO₂ at a constant temperature.[6][7]
- Electrophysiological Recordings:
 - Intracellular Recordings: Glass microelectrodes filled with KCl were used to impale single pacemaker cells in the SA node. This allowed for the recording of transmembrane action potentials, including parameters like the rate of diastolic depolarization, action potential amplitude, and duration.[7]
 - Voltage Clamp: A two-microelectrode voltage-clamp technique was employed on small, enzymatically isolated SA node cell clusters. This technique allows for the measurement of specific ionic currents across the cell membrane at controlled membrane potentials.[5][8]
- Drug Application: Alinidine was added to the superfusion solution at various concentrations, typically ranging from 0.3 to 100 µg/ml or in the micromolar range.[5][7]
- Experimental Protocols:

- Dose-Response: The effects of increasing concentrations of Alinidine on the spontaneous firing rate and action potential parameters were recorded.[\[5\]](#)[\[7\]](#)
- Ionic Current Analysis: Under voltage clamp, the effects of Alinidine on specific ionic currents were investigated. These included the hyperpolarization-activated inward current (I_f or I_h), the slow inward calcium current (I_s), and the delayed rectifier potassium current (I_k).[\[5\]](#)[\[8\]](#)

Signaling Pathways and Experimental Workflows

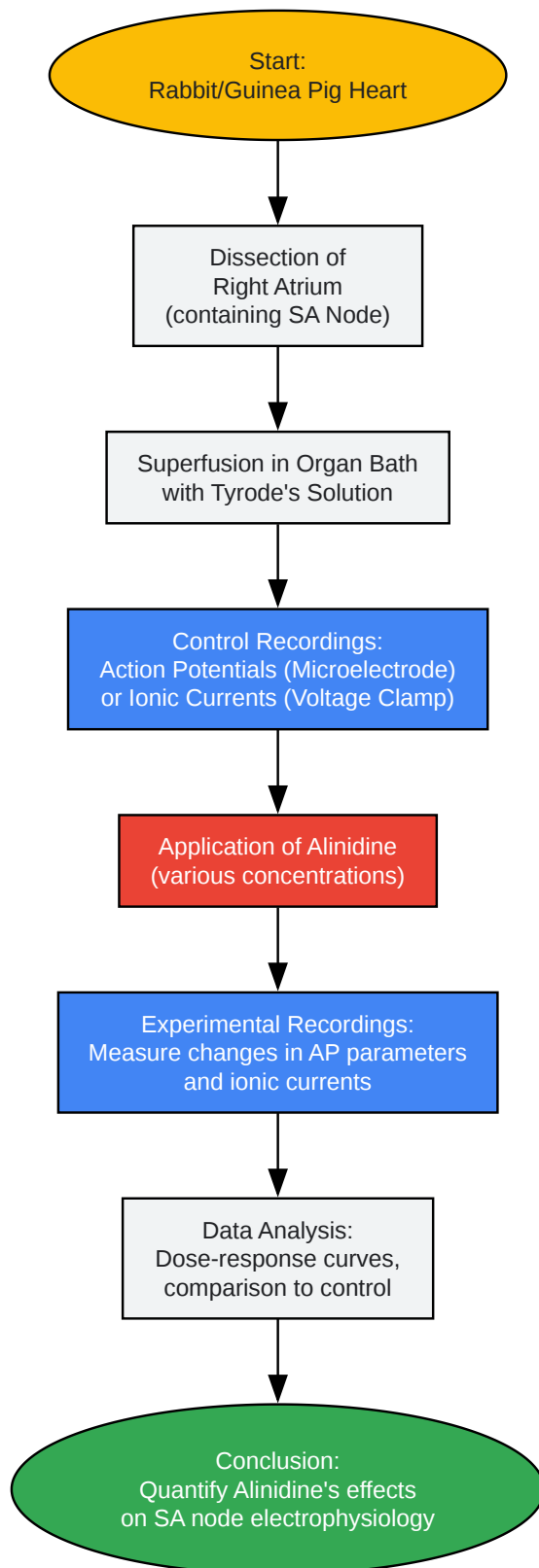
Proposed Mechanism of Action of Alinidine in a Sinoatrial Node Pacemaker Cell



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Caption: Proposed mechanism of Alinidine's bradycardic effect via blockade of the If channel.

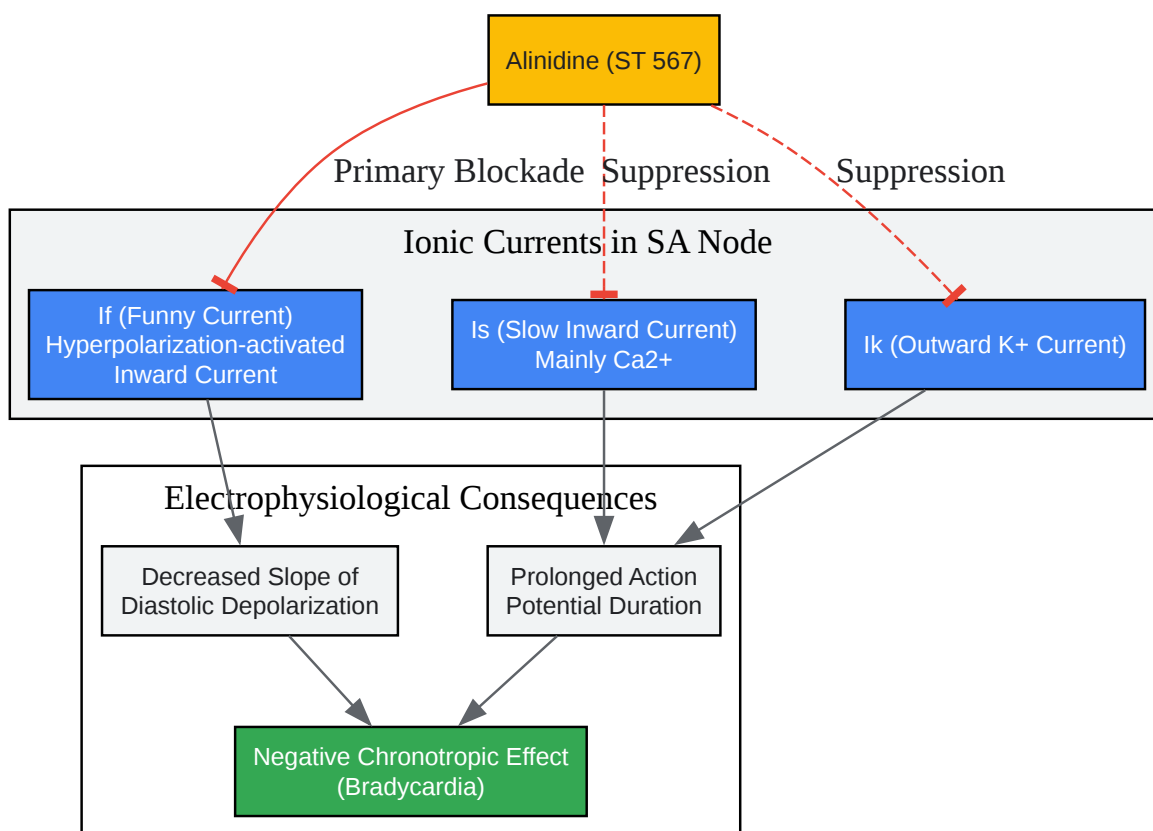
Experimental Workflow for In-vitro Electrophysiological Analysis of Alinidine



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Caption: Workflow for studying Alinidine's effects on the isolated sinoatrial node.

Logical Relationship of Alinidine's Effects on Cardiac Ionic Currents

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Caption: Alinidine's primary and potential secondary effects on sinoatrial node ionic currents.

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